molecular formula C19H14N2O5 B3826421 N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide

N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide

Cat. No. B3826421
M. Wt: 350.3 g/mol
InChI Key: PHWDKFYFXNLMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide, commonly known as HONB, is a chemical compound that has been widely used in scientific research. HONB is a derivative of benzamide and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of HONB involves its ability to bind to proteins and enzymes through hydrogen bonding and hydrophobic interactions. The binding of HONB to proteins and enzymes causes a shift in its fluorescence emission spectra, which can be used to study the binding kinetics and thermodynamics of the interaction.
Biochemical and Physiological Effects
HONB has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it is important to note that the concentration of HONB used in experiments can affect its toxicity and cellular effects.

Advantages and Limitations for Lab Experiments

The use of HONB in lab experiments has several advantages, including its ability to act as a fluorescent probe for detecting proteins and enzymes, its ease of synthesis, and its low cost. However, there are also limitations to the use of HONB, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of HONB in scientific research. One potential direction is the development of HONB-based biosensors for detecting proteins and enzymes in biological samples. Another potential direction is the use of HONB in the study of protein-protein interactions and protein folding. Additionally, the modification of HONB to improve its solubility and reduce its toxicity could expand its use in scientific research.

Scientific Research Applications

HONB has been widely used in scientific research due to its ability to act as a fluorescent probe for detecting proteins and enzymes. HONB can bind to proteins and enzymes, causing a shift in its fluorescence emission spectra. This property has been used to study the binding kinetics and thermodynamics of proteins and enzymes. HONB has also been used in the development of biosensors for detecting proteins and enzymes in biological samples.

properties

IUPAC Name

N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c22-16-7-3-14(4-8-16)20-19(23)13-1-9-17(10-2-13)26-18-11-5-15(6-12-18)21(24)25/h1-12,22H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWDKFYFXNLMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-hydroxyphenyl)-4-(4-nitrophenoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.